![molecular formula C14H13N3 B1287853 5-Amino-2-(benzylamino)benzonitrile CAS No. 952917-89-4](/img/structure/B1287853.png)
5-Amino-2-(benzylamino)benzonitrile
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Overview
Description
The compound 5-Amino-2-(benzylamino)benzonitrile is a chemical species that can be derived from benzonitrile through various synthetic pathways. It contains an amino group and a benzylamino substituent attached to the benzonitrile core structure. This compound is of interest due to its potential applications in the synthesis of other chemical entities and its role in chemical reactions that can lead to the formation of complex molecules.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in several studies. For instance, the reaction of a dimethylamino derivative with benzonitrile leads to the formation of an α-amino lithium imide, which is a tetrameric cubane structure that stabilizes the metal centers and limits the cyclotrimerization of the benzonitrile moiety . Another study shows the synthesis of 5-amino-5-deoxy-L-iduronic acid derivatives from a benzylamino precursor, which involves hydrolysis and hydrogenolysis steps . These synthetic routes provide insights into the possible methods of synthesizing 5-Amino-2-(benzylamino)benzonitrile and related compounds.
Molecular Structure Analysis
The molecular structure of 5-Amino-2-(benzylamino)benzonitrile would likely involve intramolecular interactions that could influence its reactivity and stability. The tetrameric cubane structure mentioned in one study suggests that similar compounds can form stable structures with metal centers, which could be relevant for the molecular structure of 5-Amino-2-(benzylamino)benzonitrile .
Chemical Reactions Analysis
Chemical reactions involving amino and benzylamino groups have been explored in various contexts. For example, the Gould-Jacobs reaction with amino-substituted benzoxazoles leads to the formation of benzoxazolylaminomethylenemalononitriles, demonstrating the reactivity of amino groups in cyclization reactions . Additionally, the reaction of acylamino-substituted acrylonitriles with amino thiophenol results in the formation of oxazole derivatives, indicating the potential for 5-Amino-2-(benzylamino)benzonitrile to undergo similar transformations . The Dimroth rearrangement also shows the isomerization of amino and benzylamino triazoles, which could be relevant for the chemical behavior of 5-Amino-2-(benzylamino)benzonitrile .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-Amino-2-(benzylamino)benzonitrile are not directly reported in the provided papers, the properties of similar compounds can offer some insights. The stability of the α-amino lithium imide structure suggests that 5-Amino-2-(benzylamino)benzonitrile may also exhibit stability due to its amino and benzylamino groups . The equilibrium between different forms of 5-amino-5-deoxy-L-iduronic acid indicates that 5-Amino-2-(benzylamino)benzonitrile could also exist in multiple forms, potentially influencing its solubility and reactivity . The physical constants reported for amino and benzylamino triazoles, including UV spectra and ionization constants, could be similar for 5-Amino-2-(benzylamino)benzonitrile, affecting its spectroscopic identification and acidity .
Scientific Research Applications
Xanthine Oxidase Inhibitory and Anti-inflammatory Activity
A study by Smelcerovic et al. (2015) investigated the inhibitory activity against xanthine oxidase and anti-inflammatory response of compounds including a structure similar to 5-Amino-2-(benzylamino)benzonitrile. The study found significant inhibitory effects and a promising anti-inflammatory response, indicating potential therapeutic applications in conditions associated with oxidative stress and inflammation Smelcerovic et al., 2015.
Synthesis and Chemical Transformations
Several research efforts have focused on synthesizing and transforming compounds related to 5-Amino-2-(benzylamino)benzonitrile for various chemical and pharmacological applications:
- Shablykin, Chumachenko, and Brovarets (2010) explored reactions leading to oxazole derivatives, demonstrating the compound's utility in synthesizing heterocyclic structures Shablykin, Chumachenko, & Brovarets, 2010.
- Nakamura et al. (2011) described methods for the preparation of monoamines and diaminocalix[4]arenes, showcasing the compound's versatility in complex organic syntheses Nakamura et al., 2011.
Antimicrobial and Antiproliferative Activity
Research by Liszkiewicz et al. (2003) involved the synthesis of new derivatives showing cytotoxic activity against human tumor cell lines, highlighting the compound's potential in developing anticancer agents Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003.
Catalysis and Reaction Mechanisms
Studies have also delved into the catalytic properties and reaction mechanisms involving compounds related to 5-Amino-2-(benzylamino)benzonitrile:
- Reguillo et al. (2010) investigated the ruthenium-catalyzed hydrogenation of benzonitrile into benzylamine, providing insights into catalytic processes and potential industrial applications Reguillo et al., 2010.
Electrosynthesis and Organic Synthesis
Efforts by Nematollahi et al. (2016) on the electrochemical synthesis of new organic compounds emphasized the role of compounds like 5-Amino-2-(benzylamino)benzonitrile in green chemistry and electrosynthesis, showcasing innovative approaches to chemical synthesis Nematollahi, Hesari, Salehzadeh, Hesari, & Momeni, 2016.
Safety and Hazards
When handling 5-Amino-2-(benzylamino)benzonitrile, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
5-amino-2-(benzylamino)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-9-12-8-13(16)6-7-14(12)17-10-11-4-2-1-3-5-11/h1-8,17H,10,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXDKWLZMPOXSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589876 |
Source
|
Record name | 5-Amino-2-(benzylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
952917-89-4 |
Source
|
Record name | 5-Amino-2-(benzylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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